5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrobenzylidene group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylphenyl hydrazine with 3-nitrobenzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may participate in redox reactions, while the triazole ring can interact with biological macromolecules, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-5-nitrophenyl)(3-nitrobenzylidene)amine
- 2-methyl-N’-(3-nitrobenzylidene)benzohydrazide
- 2-methyl-5-nitro-N-(3-nitrobenzylidene)aniline
Uniqueness
5-(2-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-5-2-3-8-14(11)15-18-19-16(24)20(15)17-10-12-6-4-7-13(9-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI Key |
YLSXXMUAXUCMBA-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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